Esculin hydrate
Overview
Description
Synthesis Analysis
The oxidative oligomerization of esculin by laccase from Trametes versicolor was performed in the presence of ethanol, a biocompatible co-solvent for food and nutraceutical applications . The formation of a precipitate was associated with the oligomerization reaction .Molecular Structure Analysis
Esculin hydrate has an empirical formula of C15H16O9 · xH2O and a molecular weight of 340.28 (anhydrous basis) . Its SMILES string is O.OC[C@H]1OC@@HOc3cc2O)C@HC@@H[C@@H]1O .Chemical Reactions Analysis
The enzymatic polymerization of esculin can render it into high molecular weight polyphenols that present increased solubility, thermostability, or antioxidant properties . The presence of esculin oligomers was confirmed by MALDI-TOF analysis, which identified a repetition unit of 338 Da with a degree of polymerization up to 9 .Physical And Chemical Properties Analysis
Esculin hydrate has a specific optical rotation of -84° to -87° (20°C, 589 nm) (c=1.5, dioxane/H2O 1:1) . It appears as a white to cream solid .Scientific Research Applications
1. Chromatographic Analysis in Pharmaceutical Industry
- Esculin hydrate is used in the pharmaceutical industry for its intravenous effect and anti-inflammatory properties. It's a key component in many anti-inflammatory remedies and is analyzed using hydrophilic interaction chromatography for its separation and quantitation in ointments (Abdulla & Rasheed, 2020).
2. Anti-Inflammatory and Vascular Applications
- Derived from traditional Chinese herbs, esculin hydrate demonstrates significant effects in treating inflammatory and vascular diseases. It suppresses inflammatory reactions in macrophages and protects against endotoxin shock in mice, as well as inhibiting NO production via NF-κB activation (Li et al., 2016).
3. Cosmetics and Skin Care Products
- Esculin hydrate is applied in cosmetics through the enzymatic synthesis of flavonoid esters. Its incorporation in gel emulsions shows significant hydration effects and good dermatological compatibility, making it prospective for skin care products (Milivojević et al., 2019).
4. Study of Phloem-Transport Velocity
- In plant physiology, esculin hydrate is used to demonstrate changes in phloem transport velocity in response to environmental cues, acting as a surrogate for Suc in live-imaging experiments (Knox et al., 2018).
5. Renoprotection and Anti-Diabetic Effects
- Esculin hydrate exhibits renoprotective effects and potential therapeutic properties against diabetes and oxidative stress-related inflammatory processes in the kidney. This underscores its potential as a treatment option for diabetes (Kang et al., 2014).
6. Anti-Inflammatory Properties in vivo and in vitro
- Esculin hydrate displays potent anti-inflammatory activities both in vivo and in vitro, particularly by inhibiting the MAPK pathway. This suggests its potential as a preventive agent for inflammatory diseases (Niu et al., 2015).
7. Role in Phloem Transport and Sucrose Mimicry
- Used as a sucrose mimic in botanical studies, esculin hydrate is significant for understanding phloem transport and long-distance communication in plants. It is recognized by Suc transporters, which makes it a useful tool for studying phloem dynamics (Knox et al., 2018).
8. Pharmaceutical Research on Esculin's Pharmacokinetics and Pharmacological Properties
- Comprehensive research on esculin hydrate has been conducted to understand its pharmacokinetic characteristics and pharmacological effects, such as its anti-inflammatory, anti-oxidative, and anti-diabetic properties. This supports its application as therapeutic agents (Li et al., 2022).
9. Metabolic Profiling in Biological Systems
- Esculin hydrate's metabolic profile in vivo is studied using advanced chromatographic techniques, revealing its complex metabolic pathways, including hydrolysis, dehydrogenation, and glucuronidation. This is crucial for the development and understanding of esculin's biotransformation process (Wang et al., 2016).
10. Encapsulation in Sodium Alginate/Chitosan Microparticles
- Esculin hydrate is encapsulated in sodium alginate/chitosan microparticles, demonstrating its potential in therapy and drug delivery systems. The encapsulation procedures are optimized for functionality, particularly for protecting the compound in the gastrointestinal tract and promoting its release in the intestine (Tsirigotis-Maniecka et al., 2016).
properties
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPGSKIFJFVDQ-QWFKVUSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583344 | |
Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Esculin hydrate | |
CAS RN |
66778-17-4 | |
Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.